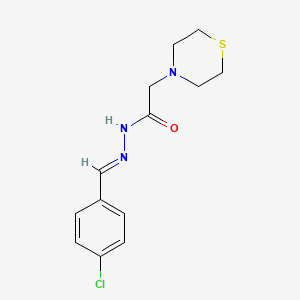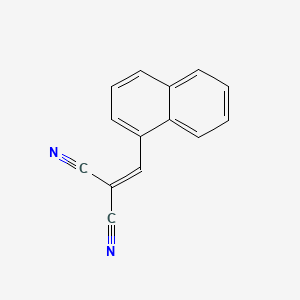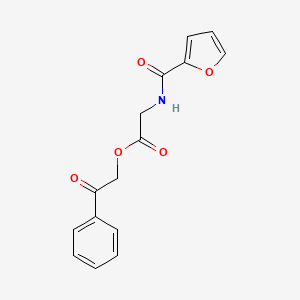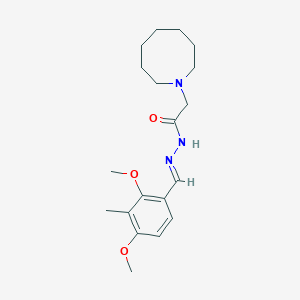![molecular formula C15H12ClN3O4 B3836313 N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3836313.png)
N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide, also known as NACB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NACB belongs to the class of benzamide derivatives and is synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell cycle progression. In inflammation, N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. In microbial infections, N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has been found to disrupt the integrity of bacterial and fungal cell walls, leading to cell death.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, cell cycle arrest, reduction of pro-inflammatory cytokines and chemokines, and antibacterial and antifungal activities. These effects are attributed to the mechanism of action of N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide, which involves the inhibition of various enzymes and signaling pathways.
Advantages and Limitations for Lab Experiments
N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potential therapeutic applications in various diseases. However, N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide also has some limitations, including its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
Future Directions
The potential therapeutic applications of N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide in various diseases make it an attractive target for future research. Some possible future directions include the development of novel N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide derivatives with improved solubility and bioavailability, the investigation of the mechanism of action of N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide in more detail, and the evaluation of the efficacy and safety of N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide in preclinical and clinical studies.
Conclusion:
In conclusion, N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide, or N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide can be synthesized using various methods and exhibits various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, cell cycle arrest, reduction of pro-inflammatory cytokines and chemokines, and antibacterial and antifungal activities. Despite some limitations, N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide is an attractive target for future research, and further investigation may lead to the development of novel therapeutic agents for various diseases.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has been reported to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In microbial infection research, N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has been found to exhibit antibacterial and antifungal activities by inhibiting the growth and biofilm formation of various microorganisms.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c1-9(20)17-10-2-4-11(5-3-10)18-15(21)13-8-12(19(22)23)6-7-14(13)16/h2-8H,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPHBIPIZQGVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 2-chloro-5-nitro-N-(4-acetamidophenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3836236.png)
![methyl (2S,4R)-1-[(2-chloro-6-methylphenyl)sulfonyl]-4-(dimethylamino)pyrrolidine-2-carboxylate](/img/structure/B3836247.png)


![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-chlorobenzyl)-4-methoxybenzamide](/img/structure/B3836266.png)

![3-bromo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3836281.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-propyl-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine](/img/structure/B3836297.png)

![3-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3836311.png)
![(3,5-diisopropyl-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol](/img/structure/B3836321.png)
![2,3a-diethyl 5-methyl 3-(2-oxopropyl)tetrahydro-3aH-isoxazolo[2,3-b]isoxazole-2,3a,5-tricarboxylate](/img/structure/B3836325.png)
![2-amino-4-(2,4-dimethoxy-3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B3836330.png)
